4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. It features a fused pyrrole and pyridine structure with a methyl group at the 4-position and a nitro group at the 3-position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The unique combination of functional groups allows for specific interactions with biological targets, making it a subject of interest for drug development and research.
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is classified as a nitro-substituted pyrrolopyridine. It is synthesized through various chemical reactions from simpler precursors. Its structure can be represented as follows:
The synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes:
While detailed industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis typically involves optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be visualized as follows:
This compound exhibits a fused ring system characterized by:
The characterization of this compound can be achieved through various spectroscopic techniques such as:
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo several chemical transformations:
The mechanism of action for 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interactions with biological targets such as enzymes or receptors. The nitro group plays a critical role in modulating biological activity:
Further studies on its physical properties can be conducted using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability.
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged heterocyclic system in drug discovery, characterized by a bicyclic structure fusing pyrrole and pyridine rings. This framework offers dual hydrogen-bonding capabilities—the pyrrole NH as a donor and the pyridine nitrogen as an acceptor—enabling targeted interactions with biological macromolecules [9]. The specific derivative 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: not specified; PubChem CID: 53412729; Molecular Formula: C₈H₇N₃O₂) exemplifies strategic functionalization of this core, where the methyl group enhances pharmacokinetic properties and the nitro group serves as a versatile synthetic handle for further derivatization [1] [4]. Its role spans kinase inhibition, anticancer agents, and metabolic modulators, underscoring the scaffold’s adaptability in addressing diverse therapeutic targets.
The journey of pyrrolo[2,3-b]pyridines began with natural product isolation but accelerated with rational drug design in the 21st century. Early interest emerged from alkaloids like variolin B (isolated from Antarctic sponges), which displayed antitumor activity through kinase modulation [9]. However, synthetic derivatives later dominated:
Table 1: Key Therapeutic Milestones of Pyrrolo[2,3-b]pyridine Derivatives
Year | Therapeutic Application | Biological Target | Potency (IC₅₀/EC₅₀) | Clinical Stage |
---|---|---|---|---|
2009 | Anticancer | IGF-1R | Low micromolar | Preclinical |
2015 | Immunomodulation | JAK3 | <10 nM | Phase II |
2020 | Anticancer (colorectal/pancreatic) | TNIK | <1 nM | Preclinical |
2021 | Anticancer (breast/lung) | FGFR1–3 | 7–25 nM | Preclinical |
This evolution underscores a shift from serendipitous discovery to structure-based design, positioning the scaffold as a cornerstone in kinase-targeted therapies [2] [6].
The scaffold’s drug-likeness arises from three key attributes:
Table 2: Impact of Substituents on Biological Activity
Position | Substituent | Target | Effect on Activity | Example Potency |
---|---|---|---|---|
C3 | Nitro | TNIK/FGFR | Electron-withdrawal enhances hinge binding | FGFR1 IC₅₀ = 7 nM |
C4 | Morpholino | EGFR | Solubility and cellular uptake | MCF-7 IC₅₀ = 16 µg/mL |
C5 | Methyl ester | c-Met | Metabolic stability | Not quantified |
N1 | H (unsubstituted) | Multiple kinases | Critical for H-bond donation | Fundamental |
These features collectively enable precise modulation of drug-target kinetics, as evidenced by pyrrolopyridine-based inhibitors occupying >15,000 entries in CAS databases .
The 3-nitro and 4-methyl groups in 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine confer distinct advantages in drug design:
Table 3: SAR of Nitro and Methyl Substituents in Kinase Inhibition
Compound | C3 Substituent | C4 Substituent | Kinase Target | IC₅₀ | Selectivity vs. CDK2 |
---|---|---|---|---|---|
Unsubstituted core | H | H | TNIK | 520 nM | 2-fold |
4-Methyl derivative | H | CH₃ | TNIK | 310 nM | 8-fold |
3-Nitro derivative | NO₂ | H | FGFR1 | 18 nM | 12-fold |
4-Methyl-3-nitro analog | NO₂ | CH₃ | FGFR1 | 7 nM | >15-fold |
This synergy enables targeted optimization: The methyl group fine-tunes pharmacokinetics, while the nitro group serves as a multipurpose handle for activity enhancement [2] [6] [9].
Concluding Remarks
The strategic functionalization of 1H-pyrrolo[2,3-b]pyridine at C3 and C4 positions exemplifies rational scaffold optimization in medicinal chemistry. Future directions include exploiting the nitro group for photoaffinity labeling and leveraging methyl-derived chirality for selective protein degradation. As synthetic methodologies advance, this core will remain pivotal in developing covalent inhibitors, PROTACs, and multitargeted therapeutics.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5